molecular formula C11H10Cl2N2O B1521083 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride CAS No. 1185304-58-8

3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride

Cat. No. B1521083
CAS RN: 1185304-58-8
M. Wt: 257.11 g/mol
InChI Key: ABXNAYYFPRSFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride is an organic compound that belongs to the aniline family of chemicals . It is a derivative of 4-aminophenol that has a chlorine atom at the 3rd position of the aromatic ring. The CAS Number of this compound is 1170528-42-3 . It is typically available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C12H11ClN2O.2ClH . The InChI code for this compound is 1S/C12H11ClN2O.2ClH/c13-11-6-10 (14)3-4-12 (11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H . The molecular weight of this compound is 307.61 .


Physical And Chemical Properties Analysis

The compound is typically available in powder form . It has a molecular weight of 307.61 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

A study highlighted the use of anilic acids and dipyridyl compounds for crystal engineering, leading to the formation of complexes with specific hydrogen bonding patterns. This research demonstrates the compound's utility in designing materials with desired structural properties through supramolecular synthons (Zaman, Tomura, & Yamashita, 2001).

Antileishmanial Drug Development

Research into antileishmanial pyrazolopyridine derivatives, synthesized through the condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with several aniline derivatives, showcases the compound's potential in medicinal chemistry for developing treatments against Leishmania infections (de Mello et al., 2004).

Enhancing Polymer Field-Effect Mobility

A study on poly(3-hexylthiophene) transistors revealed that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, improves field-effect mobilities. This research underscores the importance of solvent choice in the spin-coating process for semiconducting polymers and their applications in electronics (Chang et al., 2004).

Environmental Science and Ozonation By-products

Investigations into the ozonation of anilines, including p-chloroaniline, in aqueous solutions to understand reaction and oxidation by-products, contribute to environmental science by detailing the transformation and potential detoxification of organic pollutants (Sarasa et al., 2002).

Selective O-Phosphitilation in Nucleoside Chemistry

Research demonstrating the use of pyridine hydrochloride/imidazole for selective O-phosphitilation of nucleoside phosphoramidites highlights the compound's role in nucleoside chemistry and the synthesis of oligonucleotides, pertinent for genetic studies and therapeutic applications (Gryaznov & Letsinger, 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride involves the reaction of 3-chloroaniline with 3-hydroxypyridine in the presence of a coupling agent to form 3-chloro-4-(3-pyridinyloxy)aniline. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "3-hydroxypyridine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline and 3-hydroxypyridine in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the coupling agent and any insoluble byproducts.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product, 3-chloro-4-(3-pyridinyloxy)aniline.", "Step 5: Dissolve the crude product in hydrochloric acid and stir at room temperature for several hours.", "Step 6: Filter the reaction mixture to remove any insoluble impurities.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the final product, 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride." ] }

CAS RN

1185304-58-8

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

3-chloro-4-pyridin-3-yloxyaniline;hydrochloride

InChI

InChI=1S/C11H9ClN2O.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h1-7H,13H2;1H

InChI Key

ABXNAYYFPRSFBN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.